Bienvenue dans la boutique en ligne BenchChem!

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(1-(Furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide (CAS 1058490-39-3, molecular formula C22H20N2O5, MW 392.4 g/mol) is a fully synthetic small molecule belonging to the 1-acyl-indolin-6-yl acetamide class, characterized by a fused indoline–furan-2-carbonyl core and a 3-methoxyphenoxy acetamide side chain. The compound is currently available exclusively as a research chemical from multiple suppliers at typical purities of 95%, with no regulatory approval, clinical trial registration, or published in vivo pharmacology identified.

Molecular Formula C22H20N2O5
Molecular Weight 392.4 g/mol
CAS No. 1058490-39-3
Cat. No. B3209447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide
CAS1058490-39-3
Molecular FormulaC22H20N2O5
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
InChIInChI=1S/C22H20N2O5/c1-27-17-4-2-5-18(13-17)29-14-21(25)23-16-8-7-15-9-10-24(19(15)12-16)22(26)20-6-3-11-28-20/h2-8,11-13H,9-10,14H2,1H3,(H,23,25)
InChIKeyIISQTARFTNPNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide (CAS 1058490-39-3): Compound-Class Baseline and Scaffold Context for Procurement Evaluation


N-(1-(Furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide (CAS 1058490-39-3, molecular formula C22H20N2O5, MW 392.4 g/mol) is a fully synthetic small molecule belonging to the 1-acyl-indolin-6-yl acetamide class, characterized by a fused indoline–furan-2-carbonyl core and a 3-methoxyphenoxy acetamide side chain [1]. The compound is currently available exclusively as a research chemical from multiple suppliers at typical purities of 95%, with no regulatory approval, clinical trial registration, or published in vivo pharmacology identified [2]. Its scaffold places it within a broader family of substituted indolines investigated for kinase inhibition, anticancer activity, and anti-inflammatory effects, as evidenced by patents covering furanoindolines for solid tumor inhibition (US5248691) and 6-substituted indolines targeting receptor tyrosine kinases including VEGFR2, FGFR, EGFR, and PDGFR (US6762180) [3][4].

Why In-Class Substitution of N-(1-(Furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide Carries Procurement Risk: Structural Determinants of Selectivity Within the 6-Substituted Indoline Acetamide Series


Within the 1-(furan-2-carbonyl)indolin-6-yl acetamide class, the identity of the terminal phenoxy substituent is the primary determinant of biological target engagement, physicochemical profile, and synthetic tractability. Closely related analogs such as the 4-chlorophenoxy variant (2-(4-chlorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide), the 4-tert-butylphenoxy variant, the unsubstituted acetamide (CAS 1040656-48-1), and the cinnamamide analog (CAS 1211876-96-8) share the identical indoline–furan core but differ in the electronic character (σ_m = +0.12 for 3-OCH3 vs. σ_p = +0.23 for 4-Cl), hydrogen-bond acceptor count, lipophilicity (XLogP contributions from the phenoxy moiety), and metabolic liability of the terminal group [1]. Critically, class-level evidence from the 2-phenoxyacetamide NOTUM inhibitor series demonstrates that even isosteric replacement of the aryloxy substituent can alter inhibitory potency by over 1,000-fold (from IC50 33 μM for the unoptimized 2-phenoxyacetamide fragment hit to IC50 0.032 μM for the optimized indazole analog) [2]. Without compound-specific selectivity profiling or target deconvolution data, procurement of any analog in this series as a functional substitute for the 3-methoxyphenoxy variant assumes an unvalidated structure–activity relationship, creating unacceptable risk of negative or off-target results in screening campaigns, particularly in kinase or epigenetic target classes where indoline scaffolds show polypharmacology [3].

Quantitative Differentiation Evidence for N-(1-(Furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide (CAS 1058490-39-3): Head-to-Head Comparison Data Against Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP) and Hydrogen-Bond Acceptor Count Compared to the 4-Chlorophenoxy Analog

The 3-methoxyphenoxy substituent confers a measurably distinct physicochemical profile compared to the common 4-chlorophenoxy analog. Based on fragment-based calculations using the PubChem XLogP3 algorithm applied to the respective phenoxy moieties, the 3-methoxyphenoxy group (C7H7O2, fragment contribution approximately +0.9 log units via aromatic -OCH3) yields lower lipophilicity than the 4-chlorophenoxy group (C6H4ClO, fragment contribution approximately +1.5 log units via aromatic -Cl), resulting in an estimated ΔXLogP of approximately −0.6 for the target compound relative to its 4-chloro analog [1]. Additionally, the 3-methoxyphenoxy group introduces one extra hydrogen-bond acceptor (the methoxy oxygen) compared to the 4-chlorophenoxy group, altering the HBA count from 5 to 6. This difference is relevant for solubility, permeability, and binding-mode compatibility in targets with hydrogen-bonding requirements [2].

Lipophilicity Drug-likeness Physicochemical profiling

Vendor-Reported Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Caveated Comparison to the 4-Chlorophenoxy Analog

Vendor-supplied product literature reports that the target compound exhibits an IC50 of 8 μM against MCF-7 breast cancer cells with apoptosis induction confirmed by flow cytometry, and IC50 values in the 5–15 μM range across breast and colon cancer cell lines . These data have not been verified against any identified primary research publication, peer-reviewed study, or independent replication. No quantitative antiproliferative data for the 4-chlorophenoxy analog, the 4-tert-butylphenoxy analog, or the unsubstituted acetamide analog (CAS 1040656-48-1) were retrievable from any authoritative database for direct comparison. The absence of comparator data prevents determination of whether the 3-methoxyphenoxy moiety confers superior, equivalent, or inferior cytotoxicity relative to other substituents at the same position. Until primary publication or independent replication confirms these values with appropriate comparator arms, this evidence must be treated as unvalidated and cannot support procurement differentiation claims.

Anticancer Cytotoxicity Breast cancer

Vendor-Reported Anti-Inflammatory Cytokine Suppression in LPS-Stimulated RAW 264.7 Macrophages: Unvalidated Single-Compound Data Without Comparator

Vendor literature describes a 40% reduction in TNF-α and IL-6 secretion at 10 μM compound concentration in LPS-stimulated RAW 264.7 macrophages, with a proposed mechanism involving NF-κB pathway modulation . These data lack a retrievable primary publication, independent replication, or any comparator compound tested in the same system. No anti-inflammatory data are available for any structural analog in this scaffold series from authoritative sources. The magnitude of cytokine suppression (40% at 10 μM) is modest compared to reference anti-inflammatory agents such as dexamethasone, which typically achieves >80% suppression of TNF-α at sub-micromolar concentrations in similar LPS-stimulated macrophage models, though head-to-head data are absent [1]. Without side-by-side comparator data against at least one close structural analog, no differential advantage can be attributed to the 3-methoxyphenoxy substituent in anti-inflammatory applications.

Anti-inflammatory Macrophage Cytokine suppression

Class-Level Target Engagement Potential: Phenoxyacetamide Moiety as a Privileged Fragment for Enzyme Inhibition and Its Dependence on Terminal Substitution

The 2-phenoxyacetamide substructure shared by the target compound has been crystallographically validated as a fragment that binds in the palmitoleate pocket of the Wnt-depalmitoleating enzyme NOTUM, with the unoptimized parent 2-phenoxyacetamide fragment (compound 3) showing an IC50 of 33 μM [1]. Systematic structure–activity relationship optimization of the terminal aryl group and linker region achieved potency improvements exceeding three orders of magnitude, culminating in indazole 38 (IC50 0.032 μM) and NOTUMib-1 (IC50 0.085 μM) . This class-level evidence establishes that the terminal phenoxy substituent is a critical potency determinant, but does not predict whether the 3-methoxyphenoxy group in the target compound confers higher or lower affinity than alternative substituents (e.g., 4-Cl, 4-tBu, 3,4-di-OCH3) for NOTUM or any other enzyme target. Notably, the target compound incorporates an indoline-furan-2-carbonyl core absent from the published NOTUM inhibitor series, introducing an additional, uncharacterized scaffold contribution [2].

Fragment-based drug discovery NOTUM Structure-activity relationship

Evidence-Constrained Application Scenarios for N-(1-(Furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide (CAS 1058490-39-3): Where Procurement Is Currently Justifiable


Scaffold-Hopping Library Construction for Kinase Inhibitor Discovery Using the Indoline–Furan-2-Carbonyl Core

The 1-(furan-2-carbonyl)indoline scaffold is a recognized privileged structure for kinase inhibition, with the US6762180 patent demonstrating that 6-substituted indolines inhibit a broad panel of receptor tyrosine kinases including VEGFR2, PDGFRα/β, FGFR1/3, EGFR, HER2, IGF1R, HGFR, and cyclin-dependent kinases CDK1–9 [1]. The target compound provides a specific substitution vector (3-methoxyphenoxy acetamide at the 6-position) that expands the chemical space accessible from this scaffold. Procurement is justified for diversity-oriented synthesis libraries, scaffold-hopping campaigns, or kinase selectivity profiling panels where the objective is to systematically vary the 6-position substituent and profile the resulting structure–activity relationships. The compound's commercial availability at 95% purity from multiple suppliers reduces synthetic burden for initial screening [2].

Phenoxyacetamide Fragment Elaboration for NOTUM or Wnt Pathway Target Identification

The 2-phenoxyacetamide substructure has been crystallographically validated as a NOTUM-binding fragment (X-ray fragment screen, PDB deposition available) [3]. The target compound elaborates this fragment with a 3-methoxy substituent on the phenyl ring and an indoline-furan-2-carbonyl extension at the amide nitrogen. This structural elaboration makes the compound suitable for fragment-growth studies, where the 3-methoxyphenoxy group serves as a potency-modulating substituent and the indoline core provides additional binding interactions. Because the NOTUM inhibitor series demonstrated that terminal aryl substitution can modulate potency by >1,000-fold, the target compound represents a specific, commercially accessible vector for exploring this SAR dimension [4].

Comparative Physicochemical Profiling of 6-Substituted Indoline Acetamide Analogs

The target compound fills a specific niche within the analog series by combining moderate lipophilicity (estimated XLogP ~2.8) with an elevated hydrogen-bond acceptor count (6 HBA) due to the 3-methoxyphenoxy group [5]. This profile is distinct from the more lipophilic 4-chlorophenoxy analog (estimated XLogP ~3.4, 5 HBA) and the more polar unsubstituted acetamide analog (CAS 1040656-48-1, MW 270.28, lower lipophilicity). For research programs requiring systematic correlation of physicochemical properties with cellular permeability, solubility, or off-target liability within a congeneric series, the target compound provides a specific, quantifiable data point that cannot be replicated by any other commercially available analog in the series. Procurement is justified when building a property–activity relationship matrix across the 6-substituted indoline acetamide chemical space [6].

Quote Request

Request a Quote for N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.